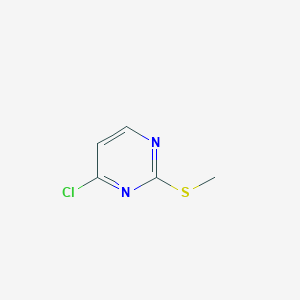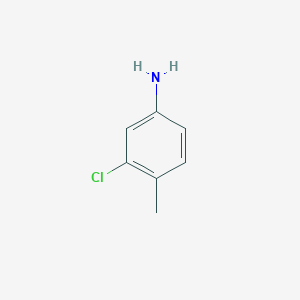
4-Chlorophenyl isothiocyanate
描述
4-Chlorophenyl isothiocyanate is an organic compound with the molecular formula C(_7)H(_4)ClNS. It is a derivative of phenyl isothiocyanate, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with thiophosgene. The reaction proceeds as follows: [ \text{4-Chloroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Another method involves the reaction of 4-chloroaniline with carbon disulfide and a base, followed by oxidation: [ \text{4-Chloroaniline} + \text{Carbon disulfide} + \text{Base} \rightarrow \text{Dithiocarbamate intermediate} ] [ \text{Dithiocarbamate intermediate} + \text{Oxidizing agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using the above methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
化学反应分析
Types of Reactions: 4-Chlorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.
Cycloaddition Reactions: Participates in [2+2] cycloaddition reactions with alkenes to form cycloadducts.
Hydrolysis: Hydrolyzes in the presence of water to form 4-chlorophenylamine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, typically under mild conditions.
Cycloaddition: Alkenes, often under thermal or photochemical conditions.
Hydrolysis: Water, usually under acidic or basic conditions.
Major Products:
Thioureas: Formed from nucleophilic substitution with amines.
Cycloadducts: Formed from cycloaddition reactions.
4-Chlorophenylamine: Formed from hydrolysis
科学研究应用
4-Chlorophenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential anticancer properties due to its ability to modify proteins and enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals
作用机制
The mechanism of action of 4-chlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules such as proteins and enzymes. This reactivity can lead to the modification of these biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific nucleophiles and conditions under which the reactions occur .
相似化合物的比较
Phenyl isothiocyanate: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorophenyl isothiocyanate: Contains a fluorine substituent instead of chlorine, which can affect its reactivity and applications.
4-Methoxyphenyl isothiocyanate: Contains a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness: 4-Chlorophenyl isothiocyanate is unique due to the presence of the chlorine atom, which enhances its electrophilicity and reactivity compared to its unsubstituted counterpart. This makes it particularly useful in reactions requiring a more reactive isothiocyanate .
属性
IUPAC Name |
1-chloro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZVFXMTZTVUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175577 | |
| Record name | 1-Chloro-4-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-55-7 | |
| Record name | 4-Chlorophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-isothiocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chlorophenyl isothiocyanate in the synthesis of heterocyclic compounds?
A1: this compound serves as a key reactant in synthesizing 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione []. It undergoes a heterocyclization reaction with formic hydrazide, ultimately leading to the formation of the triazole ring. This reaction highlights the compound's utility in constructing valuable heterocyclic scaffolds often found in bioactive molecules.
Q2: How does the structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, synthesized from this compound, influence its crystal packing?
A2: The synthesized compound [] exists in its thione tautomeric form, confirmed by X-ray crystallography. This structure features a planar five-membered ring (triazole) at an almost orthogonal angle (82.70(5)°) to the 4-chlorophenyl ring. This specific geometry enables the formation of supramolecular dimers via thioamide-N–H⋯S(thione) hydrogen bonds. Furthermore, C=S⋯π(triazolyl) and C-Cl⋯π(triazolyl) interactions contribute to the overall three-dimensional architecture of the crystal lattice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















